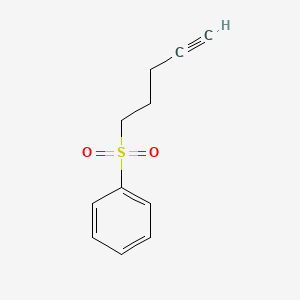
(Pent-4-yne-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pent-4-yne-1-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a pent-4-yne-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yne-1-sulfonyl)benzene typically involves the reaction of pent-4-yne-1-sulfonyl chloride with benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the sulfonyl chloride acts as the electrophile and benzene as the nucleophile . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonylated benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Pent-4-yne-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles, leading to substitution of the hydrogen atoms on the ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The alkyne group in the pent-4-yne moiety can undergo addition reactions with various reagents, such as hydrogenation to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Addition Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for hydrogenation reactions.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with various functional groups depending on the electrophile used.
Oxidation and Reduction: Sulfonic acids or sulfonates from oxidation and thiols or sulfides from reduction.
Addition Reactions: Saturated hydrocarbons from hydrogenation of the alkyne group.
Scientific Research Applications
(Pent-4-yne-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Pent-4-yne-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides . These interactions can modulate biological pathways and exert specific effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the alkyne group, making it less versatile in certain reactions.
Pent-4-yne-1-sulfonyl Chloride: Similar but without the benzene ring, limiting its applications in aromatic substitution reactions.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the alkyne group, affecting its reactivity and applications.
Uniqueness
(Pent-4-yne-1-sulfonyl)benzene is unique due to the presence of both the alkyne and sulfonyl groups, allowing it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
Properties
CAS No. |
61772-05-2 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
pent-4-ynylsulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2 |
InChI Key |
RCVOXWBGQXOQMH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















